

The Pharmacokinetics and Oral Bioavailability of Fosclevudine Alafenamide (ATI-2173): A Technical Overview

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Compound of Interest						
Compound Name:	Fosclevudine alafenamide					
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Abstract

Fosclevudine alafenamide, also known as ATI-2173, is a novel investigational phosphoramidate prodrug of clevudine being developed for the treatment of chronic hepatitis B virus (HBV) infection. As an active site polymerase inhibitor nucleotide (ASPIN), it is designed for targeted delivery of clevudine's active 5'-monophosphate to the liver, thereby maximizing antiviral efficacy while minimizing systemic exposure to the parent nucleoside, clevudine. This approach aims to mitigate the risk of skeletal myopathy associated with previous clevudine therapies. This technical guide provides a comprehensive analysis of the available preclinical and clinical data on the pharmacokinetics and oral bioavailability of Fosclevudine alafenamide, details of experimental methodologies, and visual representations of its metabolic pathway and study workflows.

Introduction

Fosclevudine alafenamide (ATI-2173) represents a strategic advancement in the development of therapies for chronic hepatitis B. It is a liver-targeted prodrug designed to deliver the 5'-monophosphate of clevudine directly to hepatocytes.[1][2][3] The active metabolite, clevudine 5'-triphosphate, functions as a non-chain-terminating inhibitor of HBV polymerase.[1][2][3] A significant challenge with the parent drug, clevudine, was the occurrence

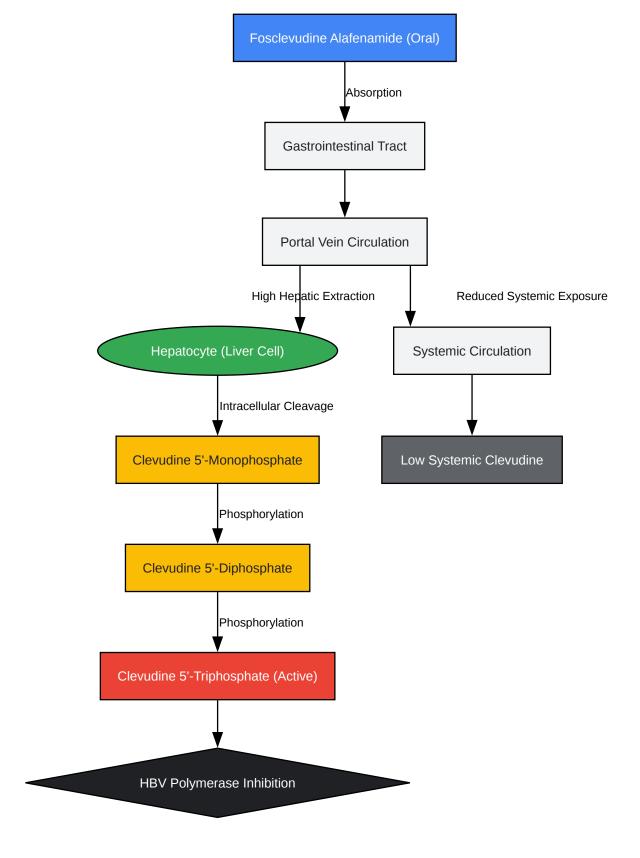


of reversible skeletal myopathy in some patients, which led to the discontinuation of its development.[1][2][3] **Fosclevudine alafenamide** was engineered to bypass this limitation by reducing systemic clevudine exposure.[1][2][3]

Mechanism of Action and Metabolic Pathway

Upon oral administration, **Fosclevudine alafenamide** is absorbed and undergoes first-pass metabolism, primarily in the liver. The alafenamide moiety facilitates efficient uptake into hepatocytes. Intracellularly, the phosphoramidate bond is cleaved by cellular enzymes, releasing the 5'-monophosphate of clevudine. This monophosphate is then further phosphorylated to the active 5'-triphosphate form. This targeted delivery mechanism leads to high concentrations of the active metabolite in the liver, while systemic plasma levels of clevudine remain low.[1][2][3]





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Metabolic Pathway of **Fosclevudine Alafenamide**.



Pharmacokinetic Profile Preclinical Data

Preclinical studies in cynomolgus monkeys and Sprague-Dawley rats have demonstrated the liver-targeting properties and favorable pharmacokinetic profile of **Fosclevudine alafenamide**.

Parameter	Species	Dose	Finding	Reference
Hepatic Extraction	Cynomolgus Monkey	20 mg/kg (oral)	82% hepatic extraction, indicating high oral bioavailability and liver targeting.	[1]
Plasma Clevudine Exposure	Sprague-Dawley Rat	50 mg/kg (oral, equimolar)	Significantly reduced plasma clevudine exposure compared to oral clevudine.	[1]
Skeletal Muscle Clevudine Exposure	Sprague-Dawley Rat	50 mg/kg (oral, equimolar)	Significantly reduced skeletal muscle clevudine exposure compared to oral clevudine.	[1]
Liver Clevudine 5'-Triphosphate	Sprague-Dawley Rat	50 mg/kg (oral, equimolar)	Equivalent concentrations of the active 5'- triphosphate in the liver compared to oral clevudine.	[1]





Clinical Data

A Phase 1b clinical trial (NCT04248426) in patients with chronic HBV infection provided key insights into the human pharmacokinetics of **Fosclevudine alafenamide**.



Parameter	Study Population	Doses	Key Findings	Reference
Dose Proportionality	Chronic HBV Patients	10, 25, 50 mg (once daily for 28 days)	Pharmacokinetic s of ATI-2173 were generally dose- proportional.	[4]
Absorption (Tmax)	Chronic HBV Patients	Single dose	Rapidly absorbed with a time to maximum plasma concentration (Tmax) of 0.5 hours.	[5]
Elimination	Chronic HBV Patients	Single dose	Plasma concentrations of ATI-2173 declined to undetectable levels by 8 hours post-dose.	[5]
Metabolite (Clevudine) Exposure	Chronic HBV Patients	10, 25, 50 mg (once daily for 28 days)	Systemic clevudine exposure was substantially reduced compared to historical data with clevudine administration. Plasma clevudine was detectable through 24 hours.	[4][5]



Accumulation	Chronic HBV Patients	28 days of dosing	No evidence of plasma accumulation of ATI-2173. Higher total exposure of plasma clevudine was observed on day 28.	[5]
Drug-Drug Interaction	Chronic HBV Patients	N/A	No drug-drug interaction was observed between ATI-2173 and Tenofovir Disoproxil Fumarate (TDF).	[6]

Experimental Protocols Preclinical Pharmacokinetic Study in Cynomolgus Monkeys

- Objective: To determine the hepatic extraction of Fosclevudine alafenamide.
- Subjects: Cynomolgus monkeys with portal vein cannulation.
- Dosing: A single oral dose of 20 mg/kg and a single intravenous dose of 2 mg/kg were administered.
- Sample Collection: Blood samples were collected from both the portal and a peripheral vein at predetermined time points.
- Bioanalysis: Plasma concentrations of Fosclevudine alafenamide and its metabolite, clevudine, were quantified using a validated LC-MS/MS method.

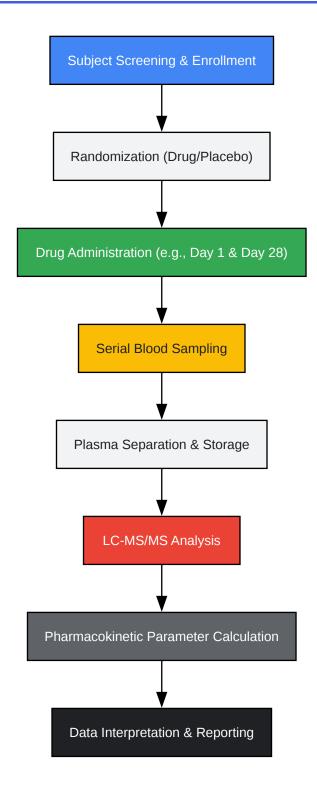


 Data Analysis: Hepatic extraction was calculated by comparing the area under the concentration-time curve (AUC) in the portal vein versus a peripheral vein following oral administration.

Phase 1b Clinical Trial in Chronic HBV Patients (NCT04248426)

- Study Design: A randomized, double-blind, placebo-controlled trial.[4]
- Participants: Treatment-naive adults with chronic HBV infection.[4]
- Intervention: Patients were randomized to receive once-daily oral doses of Fosclevudine alafenamide (10, 25, or 50 mg) or placebo for 28 days.[4]
- Pharmacokinetic Sampling: Serial blood samples were collected on Day 1 and Day 28 at pre-dose and multiple time points post-dose to determine the pharmacokinetic profiles of Fosclevudine alafenamide and clevudine.
- Bioanalytical Method: Plasma concentrations of the parent drug and its metabolite were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- Pharmacokinetic Parameters Calculated: Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and elimination halflife (t1/2).





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A Representative Pharmacokinetic Study Workflow.

Summary and Future Directions



The available data strongly indicate that **Fosclevudine alafenamide** (ATI-2173) is an orally bioavailable, liver-targeted prodrug of clevudine. Its pharmacokinetic profile is characterized by rapid absorption, dose-proportional exposure of the parent drug, and substantially reduced systemic exposure to the active metabolite, clevudine, when compared to direct administration of clevudine. This profile supports the potential for an improved safety profile, particularly concerning skeletal myopathy.

Ongoing and future clinical trials, such as the Phase 2a study (NCT05238844) evaluating **Fosclevudine alafenamide** in combination with other antiviral agents, will be crucial in further defining its efficacy, long-term safety, and role in curative regimens for chronic hepatitis B. The continued investigation of this compound holds promise for addressing a significant unmet medical need for patients with chronic HBV infection.

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